molecular formula C15H22N2O2 B2987041 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 1904357-32-9

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one

Cat. No.: B2987041
CAS No.: 1904357-32-9
M. Wt: 262.353
InChI Key: OVWYOQJCQWRTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a pyridin-2-yloxy group and a branched alkyl chain. Its structure combines a pyrrolidine moiety, a pyridine ring, and a dimethylbutanone backbone, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

3,3-dimethyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-7-12(11-17)19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWYOQJCQWRTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method includes the reaction of pyrrolidine with pyridine-2-ol under acidic conditions to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with a suitable butanone derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
  • Structure : Replaces the pyridin-2-yloxy-pyrrolidine group with a phenyl ring.
  • Pharmacological Significance: Classified as a Schedule I controlled substance (α-PBP) due to its stimulant properties, likely acting as a cathinone derivative .
3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one
  • Structure : Features a pyridin-3-yl group instead of the pyridin-2-yloxy-pyrrolidine substituent.
  • Synthesis : Prepared via methods involving sodium borohydride reduction of ketones, similar to intermediates in .
  • Key Difference : The pyridine substitution position (3- vs. 2-yloxy) may affect electronic properties and hydrogen-bonding interactions, influencing metabolic stability.
3-(Pyrrolidin-1-yl)butan-2-one
  • Structure : A simpler analog lacking both the pyridine ring and dimethyl groups.
  • Key Difference : Reduced lipophilicity due to the absence of aromatic and branched alkyl groups, likely lowering CNS activity.

Pharmacological and Regulatory Implications

  • However, its structural similarity to Schedule I substances like α-PBP suggests a risk of abuse liability .
  • Controlled Substances: Compounds such as α-PBP and PV8 (pyrrolidinyl heptanones) are regulated due to their stimulant effects, highlighting the importance of the pyrrolidine-ketone scaffold in psychoactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Regulatory Status
3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one C₁₆H₂₂N₂O₂ 274.36 Pyridin-2-yloxy-pyrrolidine, dimethyl Not explicitly regulated
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one (α-PBP) C₁₄H₁₉NO 217.31 Phenyl, pyrrolidine Schedule I
3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one C₁₁H₁₅NO 177.24 Pyridin-3-yl, dimethyl Not regulated
3-(Pyrrolidin-1-yl)butan-2-one C₈H₁₅NO 141.21 Pyrrolidine Not regulated

Biological Activity

3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one is a complex organic compound notable for its unique structural features, which include a pyrrolidine ring, a pyridine moiety, and a butanone group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridine moiety can bind to nucleic acids or proteins, potentially modulating their function. The presence of the pyrrolidine ring enhances the binding affinity and specificity of the compound towards these biological targets.

Anticancer Activity

Research indicates that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, docking studies have shown that related compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Enzyme Interaction Studies

The compound has been implicated in studies focusing on enzyme interactions. Its ability to modulate enzyme activity could be leveraged for therapeutic applications in metabolic disorders. The interaction with enzymes may involve competitive inhibition or allosteric modulation, depending on the specific target .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compounds similar to 3,3-Dimethyl-1-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one were shown to inhibit CDK2 selectively over CDK1, indicating potential as anticancer agents .
Antimicrobial Activity Derivatives with pyridine rings demonstrated significant antimicrobial properties against various bacteria, suggesting further exploration for therapeutic use .
Enzyme Interaction Investigations into enzyme interactions revealed that compounds like 3,3-Dimethyl-1-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one could serve as valuable tools in understanding metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3,3-dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound's ketone and pyrrolidine-pyridyl ether moieties suggest multi-step synthesis. A plausible route involves:

Pyrrolidine functionalization : Introduce the pyridin-2-yloxy group via nucleophilic substitution (e.g., Mitsunobu reaction) on 3-hydroxypyrrolidine.

Ketone formation : Couple the functionalized pyrrolidine with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions.

  • Optimization : Monitor intermediates using HPLC-MS and optimize yields by adjusting solvent polarity (e.g., DMF for nucleophilic steps) and temperature. Literature on analogous pyridine-pyrrolidine systems (e.g., CAS 6311-86-0) provides guidance on regioselectivity .

Q. How can the stereochemistry and conformation of the pyrrolidine ring be characterized experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structural refinement to resolve bond angles and torsional strain in the pyrrolidine ring. SHELX programs are robust for small-molecule analysis .
  • NMR spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., JHHJ_{HH} for axial/equatorial protons) to infer puckering. Compare with Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) for quantitative ring distortion analysis .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • Methodology :

  • HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted pyrrolidine intermediates).
  • FT-IR and 13^{13}C NMR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and pyridine ring vibrations (C-N, ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How does the pyrrolidine ring puckering influence the compound’s reactivity and intermolecular interactions?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for ring inversion. Compare with crystallographic data to correlate puckering with packing efficiency .
  • Solubility studies : Measure logP values in polar/nonpolar solvents to assess how ring conformation affects hydrophobicity.

Q. What strategies can differentiate stereoisomers or positional analogs of this compound in complex mixtures?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers.
  • Tandem MS/MS : Identify diagnostic fragments (e.g., m/z for pyrrolidine-pyridyl cleavage) to distinguish from analogs like α-PBP (a controlled cathinone) .

Q. How can the compound’s potential bioactivity be evaluated against neurological targets?

  • Methodology :

  • In vitro assays : Screen for monoamine transporter inhibition (DAT, SERT) using radioligand binding assays. Structural similarities to α-PBP suggest possible CNS activity .
  • Molecular docking : Simulate interactions with dopamine receptors (e.g., D2R) using AutoDock Vina. Focus on hydrogen bonding with the pyridyl oxygen and hydrophobic contacts with the dimethylbutanoyl group.

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodology :

  • LC-HRMS : Employ reverse-phase C18 columns and ESI+ ionization for sensitive detection in plasma/urine.
  • Matrix effects mitigation : Use isotope-labeled internal standards (e.g., 13^{13}C-labeled analog) to normalize signal suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.